7-Chloro-N-(2-methoxyphenyl)-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

Description

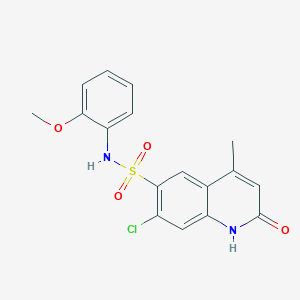

7-Chloro-N-(2-methoxyphenyl)-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a quinoline-derived sulfonamide compound characterized by a fused bicyclic aromatic core. Its structure includes a chlorine atom at position 7, a methyl group at position 4, a 2-oxo-1,2-dihydroquinoline scaffold, and a sulfonamide group linked to a 2-methoxyphenyl substituent at position 4.

Properties

Molecular Formula |

C17H15ClN2O4S |

|---|---|

Molecular Weight |

378.8 g/mol |

IUPAC Name |

7-chloro-N-(2-methoxyphenyl)-4-methyl-2-oxo-1H-quinoline-6-sulfonamide |

InChI |

InChI=1S/C17H15ClN2O4S/c1-10-7-17(21)19-14-9-12(18)16(8-11(10)14)25(22,23)20-13-5-3-4-6-15(13)24-2/h3-9,20H,1-2H3,(H,19,21) |

InChI Key |

LFGHECNWDJGWJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC2=CC(=C(C=C12)S(=O)(=O)NC3=CC=CC=C3OC)Cl |

Origin of Product |

United States |

Biological Activity

7-Chloro-N-(2-methoxyphenyl)-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, providing a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the quinoline core : The quinoline structure is synthesized through cyclization reactions involving appropriate precursors.

- Sulfonamide modification : The introduction of the sulfonamide group enhances the compound's solubility and biological activity.

- Chlorination and methoxy substitution : These modifications are crucial for enhancing the selectivity and potency against specific biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines, including:

- HT-29 (colon cancer)

- MDA-MB-231 (breast cancer)

In vitro assays demonstrated that this compound reduced cell viability significantly at concentrations ranging from 0.025 to 2 μM, indicating its potential as a chemotherapeutic agent .

| Cell Line | GI50 (μM) |

|---|---|

| HT-29 | 0.5 |

| MDA-MB-231 | 0.3 |

| MG-63 (osteosarcoma) | 0.15 |

The mechanism by which this compound exerts its antitumor effects appears to involve:

- Inhibition of Carbonic Anhydrases (CAs) : The compound has been evaluated for its inhibitory activity against tumor-associated carbonic anhydrases such as hCA IX and hCA XII. These enzymes are implicated in tumor growth and metastasis by regulating pH levels in the tumor microenvironment .

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been studied for its antimicrobial effects. Preliminary results indicate moderate antibacterial activity against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values suggest promising applications in treating bacterial infections.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

Case Studies

A notable study investigated the efficacy of the compound in combination with existing chemotherapeutics. The results indicated that co-treatment enhanced cytotoxicity in resistant cancer cell lines, suggesting a synergistic effect that warrants further investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide-functionalized quinolines. Below is a comparative analysis with structurally related derivatives, emphasizing substituent effects and hypothetical properties:

Structural Analogues

7-Chloro-1,2,3,4-tetrahydro-2-methyl-3-(2-methylphenyl)-4-oxo-6-quinoline sulfonamide () Key Differences:

- Saturation: Tetrahydroquinoline core (vs. dihydroquinoline in the target compound), increasing ring flexibility.

- Substituents : 2-Methylphenyl group (vs. 2-methoxyphenyl) at the sulfonamide nitrogen.

- Oxo Position : Oxo group at position 4 (vs. position 2).

- Hypothetical Impact :

- The methoxy group in the target compound may enhance solubility via polar interactions, whereas the methyl group in the analogue could favor lipophilicity.

4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f) () Key Differences:

- Substituents : Fluorine at position 6, cyclopropyl at position 1, and a carboxylate ester at position 3.

- Core Structure: 1,4-Dihydroquinoline (vs. 1,2-dihydroquinoline). Hypothetical Impact:

- Fluorine’s electron-withdrawing effect could increase metabolic stability.

- The cyclopropyl group may introduce steric hindrance, affecting target engagement .

Property Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.